1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2-chlorobenzyl group attached, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cell growth and survival .
Mode of Action
This compound interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation process essential for the activation of the target proteins . This results in the suppression of the signaling pathways regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that it impacts the camp-dependent protein kinase pathway . This pathway plays a critical role in numerous cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis .
Pharmacokinetics
Similar compounds have been reported to undergo rapid clearance and exhibit low oral bioavailability due to metabolism in vivo
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of the cAMP-dependent protein kinase pathway . By inhibiting this pathway, the compound can potentially suppress cell growth and proliferation, thereby exerting anti-cancer effects . For instance, some compounds in this class have shown promising cytotoxic effects against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . Additionally, large-scale production may require the development of robust purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the 2-chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different functional groups.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: A compound with a similar core structure but different substituents.
Uniqueness
1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOUFNVKSPEJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324546 | |
Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903868-98-4 | |
Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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